N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide
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Description
“N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide” is a chemical compound with the molecular formula C9H6BrClN2OS. It has a molecular weight of 305.58 . The compound contains several functional groups including an amide group (-CONH2), a bromo group (-Br), a chloro group (-Cl), and a cyanosulfanyl group (-SCN).
Scientific Research Applications
Chemical Synthesis
“N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide” is a chemical compound that can be used in various chemical reactions . It can serve as a reactant in the synthesis of other complex molecules .
Precursor for Heterocyclic Synthesis
This compound is considered one of the most important precursors for heterocyclic synthesis . The carbonyl and cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Condensation and Substitution Reactions
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes it a versatile compound in chemical synthesis .
Biological Activities
Many derivatives of cyanoacetamide, the core structure of this compound, have been reported for their diverse biological activities . This suggests potential applications in the development of new therapeutic agents .
Synthesis of Biologically Active Compounds
The compound can be used in the cyanoacetylation of amines, a process that has been used in the formation of biologically active compounds .
Pharmaceutical Research
Given its potential biological activities, “N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide” could be used in pharmaceutical research for the development of new drugs .
properties
IUPAC Name |
[3-bromo-4-[(2-chloroacetyl)amino]phenyl] thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2OS/c10-7-3-6(15-5-12)1-2-8(7)13-9(14)4-11/h1-3H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJHLOZLWIGZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)Br)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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